molecular formula C11H12N4O2 B8795194 1-benzyl-1H-tetrazole-5-carboxylicacidethylester

1-benzyl-1H-tetrazole-5-carboxylicacidethylester

Cat. No.: B8795194
M. Wt: 232.24 g/mol
InChI Key: BUYFXNQLAQQSEN-UHFFFAOYSA-N
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Description

1-benzyl-1H-tetrazole-5-carboxylicacidethylester is a chemical compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. These compounds are known for their stability and resistance to biological degradation, making them valuable in various applications, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of 1-benzyl-1H-tetrazole-5-carboxylicacidethylester typically involves the reaction of 1-benzyl-1H-tetrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated systems for precise control of reaction conditions and efficient purification processes .

Chemical Reactions Analysis

1-benzyl-1H-tetrazole-5-carboxylicacidethylester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Mechanism of Action

The mechanism of action of 1-benzyl-1H-tetrazole-5-carboxylicacidethylester involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

1-benzyl-1H-tetrazole-5-carboxylicacidethylester can be compared with other tetrazole derivatives, such as:

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

ethyl 1-benzyltetrazole-5-carboxylate

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)10-12-13-14-15(10)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

BUYFXNQLAQQSEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=NN1CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of freshly prepared benzyl azide (1.3 g) and ethyl cyanoformate (1.0 g) in xylene (10 ml) was heated at reflux for 48 hours. The mixture was evaporated under reduced pressure and below 40° C. to give a residue of ethyl 1-benzyl-1H-tetrazole-5-carboxylate (2.13 g).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of sodium hydride (0.13 g) in dry sulpholane (10 ml) was treated with ethyl tetrazole-5-carboxylate (0.71 g), and the mixture stirred for 20 minutes at room temperature. Benzyl chloride (0.7 g) was then added, and the mixture was stirred at 60°-65° C. overnight. The mixture was then poured onto ice (25 g) and the resulting oil was separated off and dissolved in diethyl ether (35 ml). The aqueous layer was extracted with a further quantity of diethyl ether (10 ml) and the combined ether extracts were dried over magnesium sulphate. Removal of the ether under reduced pressure gave a mixture (1.36 g) of ethyl 1-benzyl-1H-tetrazole-5-carboxylate and ethyl 2-benzyl-2H-tetrazole-5-carboxylate, containing a little sulpholane.
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Three

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